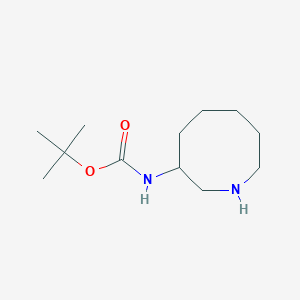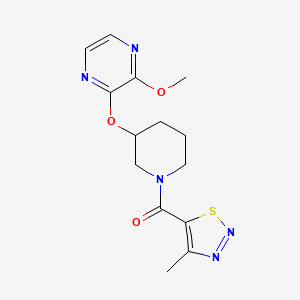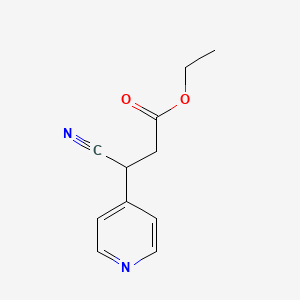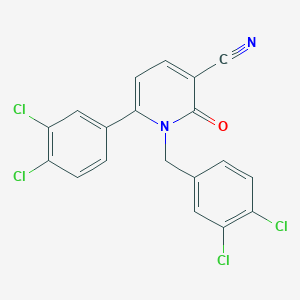
AMMONIUM HYPOPHOSPHITE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AMMONIUM HYPOPHOSPHITE can be synthesized through the reaction of phosphorous acid (H3PO3) with ammonia (NH3). The reaction typically occurs in an aqueous solution and can be represented by the following equation:
H3PO3+3NH3→(NH4)3PO3
Industrial Production Methods
Industrial production of phosphonous acid, ammonia salt involves the controlled reaction of phosphorous acid with ammonia gas in a reactor. The reaction is carried out under specific temperature and pressure conditions to ensure complete conversion and high yield. The resulting product is then purified and crystallized to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
AMMONIUM HYPOPHOSPHITE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid (H3PO4).
Reduction: It can be reduced to form phosphine (PH3).
Substitution: It can undergo substitution reactions with halides to form corresponding phosphonous acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Phosphoric acid (H3PO4)
Reduction: Phosphine (PH3)
Substitution: Various phosphonous acid derivatives
Wissenschaftliche Forschungsanwendungen
AMMONIUM HYPOPHOSPHITE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a nutrient source for certain microorganisms.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of phosphonous acid, ammonia salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of phosphorus, which is essential for cellular functions. It can also participate in redox reactions, influencing oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorous acid (H3PO3)
- Phosphoric acid (H3PO4)
- Hypophosphorous acid (H3PO2)
Comparison and Uniqueness
AMMONIUM HYPOPHOSPHITE is unique due to its specific combination of ammonia and phosphonous acid, which imparts distinct chemical properties. Unlike phosphoric acid, it has a lower oxidation state of phosphorus, making it more reactive in certain chemical reactions. Compared to hypophosphorous acid, it has different solubility and stability characteristics, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
7803-65-8 |
|---|---|
Molekularformel |
H4NO2P |
Molekulargewicht |
81.011 g/mol |
IUPAC-Name |
azane;phosphonous acid |
InChI |
InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2) |
InChI-Schlüssel |
AKYKNEHYFVLCTH-UHFFFAOYSA-N |
SMILES |
N.OPO |
Kanonische SMILES |
[NH4+].[O-]P=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)
![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(3-methylphenyl)thiourea](/img/structure/B2736519.png)

![N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2736521.png)
![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)





![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)



